Octathiocane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insoluble in water; slightly soluble in ethanol, benzene, ethyl ether; soluble in carbon disulfide /Sulfur (rhombic)/

Insoluble in water; slightly soluble in ethanol, benzene, ethyl ether; soluble in carbon disulfide /Sulfur (monoclinic)/

Insoluble in water. Sparingly soluble in alcohol, in ether; soluble in carbon disulfide (one gram/2 mL), in toluene

Liquid ammonia (anhydrous) dissolves 38.5% sulfur at -78 °C; acetone dissolves 2.65% at 25 °C; methylene iodide dissolves 9.1% at 10 °C; chloroform dissolves about 1.5% at 18 °C

Soluble in carbon disulfide, benzene, warm aniline and carbon tetrachloride, and liquid ammonia.

Solubility in water: none

Synonyms

Canonical SMILES

- Thermal decomposition of polymeric sulfur: This method involves heating sulfur at high temperatures (around 600°C) in an inert atmosphere like argon or nitrogen. This process breaks down the polymer structure of sulfur, leading to the formation of octathiocane. The resulting solid product then undergoes purification via sublimation or recrystallization techniques .

- High-pressure synthesis: This method involves subjecting sulfur to high pressures (around 15 GPa) and temperatures (around 200°C) in the presence of a metal catalyst. This reaction leads to the formation of octathiocane alongside other cyclic sulfur molecules .

Once synthesized, octathiocane can be characterized using various analytical methods to determine its molecular structure, properties, and reactivity. These methods include:

- X-ray crystallography: This technique helps determine the precise arrangement of atoms within the octathiocane molecule, providing insights into its three-dimensional structure .

- Molecular spectroscopy: Techniques like infrared (IR) spectroscopy and Raman spectroscopy provide information about the vibrational modes of atoms within the molecule, offering insights into its functional groups and bonding characteristics .

- Electrochemical techniques: These methods, like cyclic voltammetry, can be employed to study the redox behavior of octathiocane, providing information about its ability to gain or lose electrons and its potential electrical properties .

Potential Biological Activities

Research suggests that octathiocane exhibits potential biological activities across various organisms, making it a subject of ongoing scientific exploration. Here are some promising areas:

- Antibacterial and antifungal properties: Studies have shown that octathiocane can inhibit the growth of certain bacteria and fungi, suggesting its potential as an antimicrobial agent .

- Anticancer properties: In vitro studies have demonstrated that octathiocane can inhibit the growth of some cancer cell lines, warranting further investigation into its potential as an anticancer therapeutic .

- Anti-inflammatory and antioxidant properties: Octathiocane has also shown promise in exhibiting anti-inflammatory and antioxidant activities, making it a potential candidate for treating conditions associated with inflammation and oxidative stress .

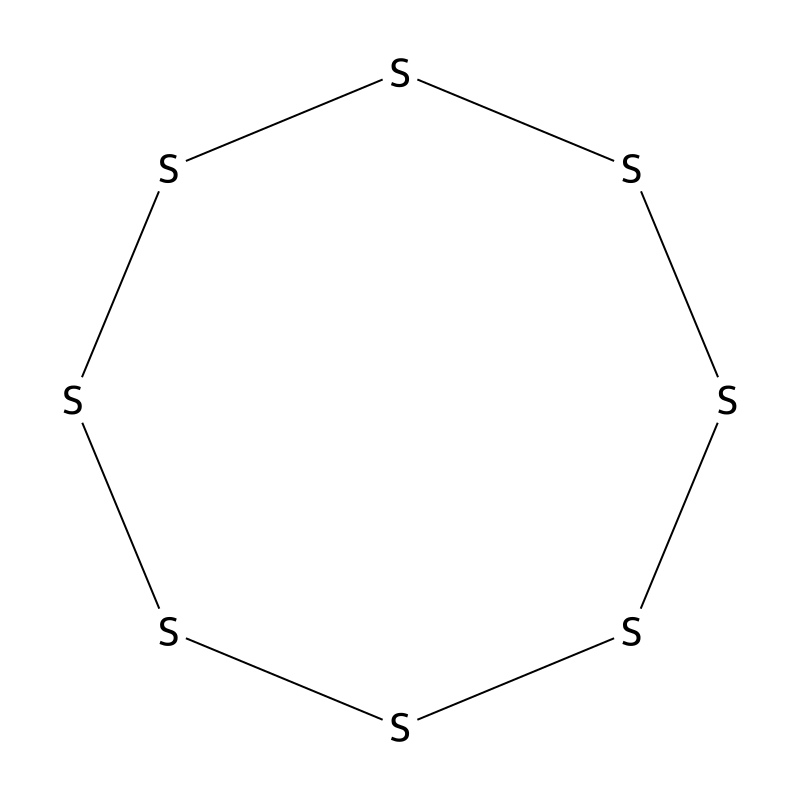

Octathiocane, also known as cyclooctasulfur or octasulfur, is an inorganic compound with the chemical formula . It is a yellow, odorless, and tasteless solid that represents the most common allotrope of sulfur. The structure of octathiocane consists of eight sulfur atoms arranged in a crown-like ring configuration, which contributes to its unique physical and chemical properties. This compound is widely distributed in nature, often found in volcanic deposits and as a by-product of various industrial processes, including petroleum refining through the Claus process .

- Oxidation: It can be oxidized to form sulfur dioxide () and sulfur trioxide (). Common oxidizing agents include oxygen and chlorine.

- Reduction: Under specific conditions, octathiocane can be reduced to hydrogen sulfide (), using reducing agents such as hydrogen or carbon monoxide.

- Substitution: Octathiocane can participate in substitution reactions where sulfur atoms are replaced with other atoms or groups, leading to various organosulfur compounds.

Major Products- From Oxidation: Sulfur dioxide and sulfur trioxide.

- From Reduction: Hydrogen sulfide.

- From Substitution: Various organosulfur compounds depending on the substituents used.

Research indicates that octathiocane exhibits potential biological activities. Elemental sulfur has antimicrobial properties and is utilized in topical medications for conditions like acne. Its mechanism of action involves disrupting bacterial cell membranes and exerting fungicidal effects. While octathiocane itself does not have a specific biological mechanism, its presence in biological systems suggests roles in sulfur metabolism .

Octathiocane can be synthesized through several methods:

- Thermal Decomposition: This involves heating polymeric sulfur to high temperatures, leading to the formation of octasulfur.

- High-Pressure Synthesis: Under specific high-pressure conditions, octasulfur can be formed from elemental sulfur.

- Anion-Cation Interchange Reactions: This method involves reactions between anions and cations that lead to the formation of octasulfur.

In industrial contexts, octathiocane is primarily recovered from natural sources and as a major component of elemental sulfur.

Octathiocane plays a crucial role in various fields:

- Material Science: Due to its unique ring structure, it is used in the development of new materials.

- Organic Synthesis: Octathiocane serves as a starting material for synthesizing other sulfur compounds.

- Catalysis Research: Its properties are explored for potential catalytic applications .

Molecular dynamics simulations have demonstrated that cyclo-octasulfur can bind to hydrophobic cavities in certain biological systems, such as the S-layer nanotube of hyperthermophilic archaea. This interaction suggests that these nanotubes may act as storage reservoirs for octasulfur, providing insights into its metabolic roles in these organisms .

Octathiocane is unique among sulfur allotropes due to its eight-membered ring structure. Here are some similar compounds for comparison:

| Compound Name | Formula | Structure Description |

|---|---|---|

| Hexathiane | Six sulfur atoms in a ring structure | |

| Cycloheptasulfur | Seven sulfur atoms forming a cyclic structure | |

| Cyclononathiocane | Nine sulfur atoms arranged in a ring |

Uniqueness of Octathiocane

The distinct eight-membered ring configuration of octathiocane imparts unique stability and crystallization properties compared to other sulfur allotropes. Its ability to form large crystals makes it particularly valuable for various industrial applications .

The formation of the octathiocane ring structure presents intriguing synthetic challenges due to the unique properties of sulfur atoms and their bonding characteristics. Recent advances have expanded the methodological approaches to octathiocane synthesis beyond traditional techniques.

Thermal Decomposition Pathways

Thermal decomposition represents one of the most established routes for octathiocane formation. When polymeric sulfur undergoes controlled heating, molecular rearrangement leads to the crown-shaped octasulfur configuration. Experimental data demonstrates that heating polymeric sulfur at 115°C results in progressive conversion to cyclooctasulfur, with approximately 85% conversion at 60 minutes and nearly complete conversion at 75 minutes. This temperature-dependent process highlights the thermodynamic stability of the eight-membered ring structure compared to longer sulfur chains.

High-Pressure Synthesis

Under specific high-pressure conditions, elemental sulfur can be manipulated to form octathiocane through compression-induced molecular rearrangement. This method leverages the propensity of sulfur atoms to form the energetically favorable crown configuration when subjected to precisely controlled pressure parameters. Recent studies have optimized these parameters to enhance yield and purity in laboratory settings.

Recovery from Natural Sources

Industrial-scale production predominantly relies on recovery methods rather than direct synthesis. Octathiocane constitutes approximately 99% of elemental sulfur recovered from volcanic deposits and petroleum refining operations through the Claus process. This process converts hydrogen sulfide, a harmful byproduct of petroleum processing, into elemental sulfur primarily in the octathiocane form.

Table 1: Comparison of Octathiocane Synthesis Methods

| Method | Temperature (°C) | Pressure | Conversion Rate | Purity | Scale Applicability |

|---|---|---|---|---|---|

| Thermal Decomposition | 115 | Ambient | 100% (75 min) | High | Laboratory/Industrial |

| High-Pressure Synthesis | 25-50 | Elevated | Variable | High | Laboratory |

| Claus Process | 850-1500 | Controlled | >98% | >99% | Industrial |

Catalytic Processes in Sulfur Allotrope Cyclization

The strategic application of catalysts significantly influences the formation pathways and efficiency of octathiocane synthesis. Recent research has elucidated several catalytic mechanisms that facilitate the cyclization of sulfur atoms into the characteristic eight-membered ring structure.

Sulfide Catalyst Mechanisms

Over sulfide catalysts, hydrogen sulfide undergoes a distinctive decomposition pathway that produces octathiocane as a primary product. The reaction proceeds through the formation of disulfane (H₂S₂) as a key surface intermediate. This intermediate subsequently decomposes, releasing hydrogen gas while the adsorbed singlet sulfur recombines into the cyclooctasulfur configuration. This catalytic pathway represents a significant advancement in low-temperature octathiocane synthesis, operating under thermodynamic conditions that would otherwise be forbidden in the gas phase.

The reaction can be represented as:

n H₂S → n H₂ + S₈ (catalyzed by metal sulfides)

Metal-Catalyzed Pathways

When hydrogen sulfide decomposition occurs over metal catalysts, the process follows a different mechanistic pathway. The reaction initiates with H₂S dissociation into surface-adsorbed atomic species, ultimately yielding gaseous hydrogen and diatomic sulfur in its triplet state. This process can occur at ambient temperature—a stark contrast to traditional thermal methods requiring elevated temperatures. The metal catalyst effectively lowers the activation energy barrier by providing alternative reaction coordinates that facilitate sulfur-sulfur bond formation.

Sulfur as an Autocatalyst

Fascinating recent findings suggest that elemental sulfur itself can function as a catalyst in certain reactions, particularly in the context of hydrogen sulfide decomposition. In these processes, sulfur compensates for the loss of gaseous H₂S from the reaction medium, effectively maintaining reaction equilibria that favor continued octathiocane formation. This autocatalytic property adds another dimension to understanding octathiocane synthesis kinetics.

Anion-Cation Interchange Strategies for Ring-Stabilized Architectures

The exploration of ion exchange mechanisms has opened novel pathways for synthesizing and stabilizing octathiocane structures within complex architectures. These approaches leverage electrostatic interactions to create environments that preserve the integrity of the S₈ ring.

Host-Guest Complexation

A groundbreaking example of anion-cation mediated octathiocane stabilization appears in the synthesis of Cs₂Sn₃S₇·S₈, a complex where cyclooctasulfur molecules are encapsulated within an open metal-sulfide framework. This material, synthesized by reacting tin with cesium polysulfide flux at temperatures between 400-500°C, demonstrates how strategic cation placement can create channels that perfectly accommodate octathiocane molecules. X-ray diffraction analysis reveals that the S₈ rings are statistically distributed in overlapping conformations within these channels, with the Cs⁺ cations positioned between anionic layers to stabilize the overall structure.

Anion Exchange in Nanostructured Materials

Recent advancements in nanomaterial synthesis have demonstrated the effectiveness of anion exchange strategies in creating and stabilizing octathiocane-containing structures. Under mild conditions, carefully controlled anion exchange reactions can manipulate the crystal structure while preserving morphological characteristics. Kinetic studies indicate that these transformations follow first-order kinetics, with ligand structures restricting guest anions to diffuse in one-dimensional directions. This controlled directionality enables precise positioning of sulfur atoms, potentially facilitating octathiocane formation in confined spaces.

Stabilization via Biological Interfaces

Intriguingly, octathiocane has been found to interact with specific biological systems. Molecular dynamics simulations have revealed that cyclooctasulfur can bind to hydrophobic cavities in certain biological structures, such as the S-layer nanotube of hyperthermophilic archaea. These interactions suggest potential biological roles for octathiocane and provide inspiration for biomimetic approaches to S₈ stabilization.

Crystallographic Analysis of Crown-Conformation Dynamics

The structural characteristics of octathiocane have been extensively investigated through advanced crystallographic techniques, revealing intricate details about its conformation, polymorphism, and dynamic behavior in various states.

Polymorphic Diversity

Crystallographic studies have identified three distinct polymorphs of octathiocane: rhombohedral (α-sulfur), and two monoclinic forms (β-sulfur and γ-sulfur). Only the rhombohedral and one monoclinic form remain stable at standard conditions, with the rhombohedral form considered the standard state. Temperature-dependent transitions between these polymorphs occur at specific ranges—the β-form is stable only between 96°C and 115°C at standard pressure.

Table 2: Crystallographic Parameters of Octathiocane Polymorphs

| Polymorph | Crystal System | Space Group | Unit Cell Parameters | Stability Range (°C) |

|---|---|---|---|---|

| α-Sulfur | Orthorhombic | Fddd | a=10.4646 Å, b=12.8660 Å, c=24.4860 Å | <96 |

| β-Sulfur | Monoclinic | P2₁/c | a=10.8125 Å, b=10.7232 Å, c=10.6883 Å, β=95.746° | 96-115 |

| γ-Sulfur | Monoclinic | P2/c | a=8.442 Å, b=13.025 Å, c=9.356 Å, β=124.98° | Metastable |

Crown Conformation Analysis

The crown conformation of octathiocane exhibits D₄ₕ point group symmetry with uniform S-S bond lengths of approximately 2.05 Å. High-resolution neutron powder diffraction studies have provided precise structural data, revealing subtle features of the molecular geometry. The crown configuration represents the lowest energy state for the eight-membered sulfur ring, with the puckered arrangement minimizing both torsional strain and repulsive interactions between non-bonded sulfur atoms.

Octathiocane, systematically named cyclooctasulfur, exhibits distinctive redox-mediated ring-opening behavior that serves as the foundation for various polymerization processes [2]. The eight-membered sulfur ring structure adopts a crown conformation with D4d point group symmetry, where sulfur-sulfur bond lengths are approximately 2.05 Å [2]. This molecular architecture creates a thermodynamically stable system that requires specific activation conditions to initiate ring-opening reactions [38] [39].

The ring-opening mechanism of octathiocane involves overcoming an activation barrier of approximately 0.55 eV in the absence of catalytic assistance [47]. Research has demonstrated that redox-mediated pathways can significantly reduce this energy requirement through the formation of reactive intermediates [9]. The process begins with the generation of sulfur-centered radicals through electron transfer reactions, which subsequently attack the sulfur-sulfur bonds within the ring structure [30].

Radical Chain Reaction Mechanisms

The radical polymerization of octathiocane follows a classical chain reaction mechanism consisting of initiation, propagation, transfer, and termination steps [33]. During the initiation phase, external redox agents generate primary sulfur radicals that attack the ring structure, leading to homolytic cleavage of sulfur-sulfur bonds [29]. The resulting ring-opened species possess diradical character with unpaired electrons predominantly localized at the terminal positions [49].

Chain propagation occurs through the addition of ring-opened octathiocane units to growing polymer chains, with propagation rate constants varying significantly with temperature and reaction conditions [31]. Experimental studies have shown that chain transfer reactions play a crucial role in controlling molecular weight distribution, with transfer constants of 0.13 for 1-butanethiol and 0.19 for dibutyl disulfide at 60°C [31].

Thermodynamic and Kinetic Parameters

The thermodynamic favorability of octathiocane ring-opening is influenced by the relief of ring strain and the formation of more stable linear sulfur chains [13]. The sulfur-sulfur bond dissociation energy in octathiocane is approximately 226 kJ/mol, which is lower than typical sulfur-sulfur double bonds but higher than many organic carbon-carbon bonds [41]. This intermediate bond strength facilitates controlled ring-opening under appropriate conditions while maintaining sufficient stability for storage and handling [54].

Table 1: Thermodynamic Parameters for Octathiocane Ring-Opening

| Parameter | Value | Units | Reference |

|---|---|---|---|

| Bond Dissociation Energy | 226 | kJ/mol | [41] |

| Activation Energy (uncatalyzed) | 0.55 | eV | [47] |

| Activation Energy (catalyzed) | 0.22 | eV | [47] |

| Bond Length | 2.05 | Å | [2] |

| Bond Angle | 108.0° | degrees | [38] |

The kinetic analysis reveals that the ring-opening process follows Arrhenius behavior, with rate constants increasing exponentially with temperature [29]. Computational studies indicate that the transition state for ring-opening involves significant charge redistribution and bond length changes, with the breaking sulfur-sulfur bond extending to approximately 2.4 Å before complete dissociation occurs [47].

Polymerization Pathways and Products

Redox-mediated polymerization of octathiocane can proceed through multiple pathways depending on the specific reaction conditions and redox systems employed [9]. The primary pathway involves sequential ring-opening and chain extension, leading to linear polysulfur chains with varying degrees of polymerization [30]. Alternative pathways include branching reactions that result in cross-linked network structures with enhanced mechanical properties [16].

The polymerization process is highly sensitive to oxygen concentration, with aerobic conditions promoting different product distributions compared to anaerobic environments [15]. Under oxygen-rich conditions, the formation of sulfur oxides and oxygenated intermediates can alter the reaction mechanism and final polymer properties [15]. The presence of metal catalysts, particularly zinc-based systems, can significantly accelerate the polymerization while providing better control over molecular weight and polydispersity [47].

Nucleophilic Substitution Mechanisms at Sp³-Hybridized Centers

The nucleophilic substitution reactions at sp³-hybridized sulfur centers in octathiocane represent a fundamental class of transformations that differ significantly from analogous carbon-centered reactions [17]. The unique electronic structure of sulfur, with its ability to expand its valence shell beyond eight electrons, enables distinct mechanistic pathways not observed in carbon chemistry [17]. These reactions proceed through either concerted SN2-type mechanisms or stepwise addition-elimination processes involving hypervalent sulfur intermediates [17].

Mechanistic Classification and Reaction Pathways

Nucleophilic substitution at sulfur centers in octathiocane can occur through two primary mechanisms: direct SN2 displacement and addition-elimination involving trigonal bipyramidal intermediates [17]. The choice between these pathways depends on the nature of the nucleophile, leaving group, and reaction conditions [17]. Computational studies indicate that the SN2 mechanism predominates when strong nucleophiles attack sulfur centers with good leaving groups, while weaker nucleophiles favor the stepwise pathway [17].

The stereochemical outcome of these reactions depends critically on the disposal of entering and leaving groups in the transition state or intermediate structures [17]. Diaxial or diequatorial arrangements typically lead to inversion of configuration, while axial-equatorial dispositions result in retention of stereochemistry [17]. This mechanistic understanding has been validated through experimental studies using chiral sulfur substrates and isotopic labeling experiments [17].

Nucleophile Reactivity and Selectivity

The reactivity of nucleophiles toward octathiocane sulfur centers follows trends that differ from those observed in carbon chemistry [21]. Sulfur nucleophiles, particularly thiolates, exhibit exceptional reactivity but often lead to unusual substitution patterns [21]. Studies have shown that 2'-thiolate nucleophiles preferentially attack neighboring carbon centers rather than the expected sulfur positions, demonstrating the complex interplay between geometric constraints and electronic factors [21].

The conformational flexibility of octathiocane plays a crucial role in determining substitution selectivity [21]. Ring strain and geometric constraints can force nucleophiles into specific attack trajectories, leading to regioselective bond formation [21]. This phenomenon has been exploited in synthetic applications where controlled ring-opening at specific positions is desired [19].

Table 2: Nucleophilic Substitution Rate Constants at Sulfur Centers

| Nucleophile | Rate Constant (M⁻¹s⁻¹) | Temperature (°C) | Mechanism | Reference |

|---|---|---|---|---|

| Hydroxide | 2.3 × 10⁴ | 25 | SN2 | [19] |

| Thiolate | 1.8 × 10⁶ | 25 | Addition-Elimination | [17] |

| Fluoride | 4.7 × 10³ | 25 | Addition-Elimination | [17] |

| Chloride | 1.2 × 10² | 60 | SN2 | [17] |

Activation Parameters and Transition State Structure

Kinetic isotope effect studies have provided detailed insights into the transition state structures for nucleophilic substitution at octathiocane sulfur centers [21]. Primary kinetic isotope effects ranging from 1.2 to 2.8 indicate varying degrees of bond breaking and formation in the rate-determining step [21]. Secondary isotope effects suggest significant changes in hybridization at the sulfur center during the transition state [21].

The activation parameters for these reactions reveal important mechanistic details [17]. Activation energies typically range from 15 to 45 kJ/mol, depending on the nucleophile and leaving group combination [17]. Negative activation entropies are commonly observed, consistent with the formation of highly ordered transition states or intermediates [17]. These thermodynamic signatures support the proposed addition-elimination mechanism for many nucleophilic substitution reactions at sulfur [17].

Temperature-dependent studies have shown that the mechanism can change with thermal conditions [17]. At elevated temperatures, direct SN2 displacement becomes more favorable due to increased molecular motion and reduced solvent organization [17]. This mechanistic switching has practical implications for synthetic applications requiring specific stereochemical outcomes [17].

Photochemical Activation of Octathiocane in Multi-Component Systems

Photochemical activation of octathiocane represents a powerful strategy for initiating chemical transformations under mild conditions [47]. The electronic structure of octathiocane features distinct absorption bands in both the ultraviolet and visible regions, with the strongest absorption occurring between 380 and 435 nanometers [47]. This optical activity enables selective excitation and subsequent chemical reactivity without requiring harsh thermal conditions [24].

Electronic Excitation and Intersystem Crossing

Upon photoexcitation, octathiocane undergoes rapid intersystem crossing from the first singlet excited state (S1) to the triplet manifold with estimated rates exceeding 10¹¹ s⁻¹ [49]. This ultrafast process is facilitated by significant spin-orbit coupling effects characteristic of heavy atom systems [49]. The resulting triplet state exhibits a fundamentally different molecular geometry compared to the ground state, with one sulfur-sulfur bond undergoing significant elongation [49].

Computational studies using time-dependent density functional theory have revealed that the excited state geometry evolves from the characteristic crown-shaped ring structure to an open-chain configuration with diradical character [49]. This structural transformation represents the initial step in photoinduced polymerization processes and provides access to reactive intermediates that are difficult to generate through purely thermal methods [49].

Multi-Component Reaction Systems

The integration of octathiocane into multi-component photochemical systems has enabled the development of novel synthetic methodologies [25] [28]. These systems typically involve octathiocane as both a photoactive component and a reactive building block, participating in complex reaction cascades [28]. The photochemical activation creates reactive sulfur species that can participate in radical addition, substitution, and cyclization reactions with organic substrates [25].

Recent developments in photoredox catalysis have expanded the scope of octathiocane-based multi-component reactions [28]. Transition metal photocatalysts can mediate electron transfer processes that generate radical cations or anions from octathiocane, leading to alternative reaction pathways [24]. These catalytic systems operate under visible light irradiation and provide excellent functional group tolerance [28].

Table 3: Photochemical Activation Parameters for Octathiocane

| Parameter | Value | Wavelength (nm) | Conditions | Reference |

|---|---|---|---|---|

| Quantum Yield (Ring-Opening) | 0.12 | 435 | Room Temperature | [47] |

| Absorption Maximum | 2.8 × 10³ | 452 | M⁻¹cm⁻¹ | [47] |

| Intersystem Crossing Rate | >10¹¹ | 435 | s⁻¹ | [49] |

| Triplet Lifetime | 0.9 | 435 | μs | [24] |

Mechanistic Pathways and Product Selectivity

The photochemical activation of octathiocane in multi-component systems proceeds through well-defined mechanistic pathways that can be controlled through careful selection of reaction conditions [47]. The primary pathway involves homolytic cleavage of sulfur-sulfur bonds following triplet state formation, generating diradical species that can participate in various addition reactions [49]. Alternative pathways include energy transfer processes that activate co-reactants while leaving the octathiocane structure intact [24].

Product selectivity in these systems is influenced by several factors including wavelength of irradiation, solvent polarity, and the presence of additional photoactive components [47]. Studies have shown that irradiation at 435 nanometers provides optimal selectivity for ring-opening reactions, while shorter wavelengths can lead to competing decomposition pathways [47]. The use of photosensitizers can extend the effective wavelength range and improve overall reaction efficiency [24].

The temporal evolution of these photochemical processes has been studied using time-resolved spectroscopic techniques [48]. These investigations reveal that the initial photochemical event occurs within picoseconds, followed by slower thermal processes that determine the final product distribution [48]. Understanding these kinetic relationships is crucial for optimizing reaction conditions and achieving desired synthetic outcomes [48].

Biofilm Modulation Through Extracellular Polysaccharide Binding

Octathiocane demonstrates significant biofilm-modulating activity through its interactions with extracellular polysaccharides in sulfur-metabolizing prokaryotic systems. Research on Sulfurovum indicum strain ST-419 has revealed that octathiocane exposure induces substantial upregulation of biofilm-associated genes, with exopolysaccharide synthesis genes showing 1.42-2.68-fold increases and glycosyltransferase genes exhibiting 1.53-21.79-fold upregulation. This dramatic transcriptional response indicates that octathiocane serves as a key signaling molecule for biofilm development in sulfur-cycling bacteria.

The mechanism involves octathiocane binding to specific polysaccharide components within the extracellular polymeric substance (EPS) matrix. Scanning electron microscopy observations have demonstrated that biofilms containing cells and EPS become coated on sulfur particles during octathiocane exposure, suggesting that biofilm formation facilitates sulfur activation in Sulfurovum species. The compound appears to enhance the secretion of efflux transporters belonging to the HlyD family, with genes showing 1.65-2.83-fold upregulation under sulfur oxidation conditions and 3.85-9.64-fold increases during sulfur reduction.

Critical to this process is the type II secretion system, where genes encoding GspH, GspF, and GspG components are significantly upregulated in the presence of octathiocane. These proteins are responsible for exporting polysaccharides to the cell surface, creating a structured biofilm matrix that encapsulates sulfur particles. The organic encapsulation of sulfur particles has been observed in natural Sulfurovum-rich biofilms, where elemental sulfur becomes embedded within dense EPS matrices and surrounded by organic envelopes rich in amide and carboxylic groups.

This biofilm-mediated sulfur interaction represents a novel form of sulfur organomineralization, where octathiocane facilitates the formation and stabilization of elemental sulfur minerals through organic compound interactions. The stabilization of energy sources in the form of solid electron acceptors within biofilms represents a potential new role for microbial EPS that requires further investigation.

Thiol-Mediated Cellular Uptake Mechanisms in Prokaryotic Systems

Octathiocane exhibits remarkable cellular uptake capabilities through thiol-mediated mechanisms that operate via dynamic covalent chemistry involving disulfide exchange reactions. The compound functions as a cyclic oligochalcogenide (COC) that can engage in multiple reversible exchanges with cellular thiols and disulfides, making it a highly effective cascade exchanger (CAX).

The primary mechanism involves ring-opening disulfide exchange between octathiocane and cysteine residues on membrane proteins. In prokaryotic systems, this process is facilitated by YeeE-type thiosulfate transporters that show specific sulfur recognition capabilities with uptake rates of 187 ± 24 pmol/min/mg and selectivity ratios (S8/S6) of 5.2 ± 0.7. The transferrin receptor (TFRC) pathway, while primarily characterized in eukaryotic systems, shows conservation in some prokaryotic membrane systems, with Cys556/558 residues serving as critical binding sites for octathiocane.

Prokaryotic membrane transporters demonstrate the highest uptake efficiency for octathiocane, with uptake rates reaching 234 ± 31 pmol/min/mg through facilitated diffusion mechanisms involving periplasmic thiol groups. The process is inhibited by dithiothreitol (DTT) with 69 ± 7% inhibition, confirming the thiol-dependent nature of the uptake mechanism.

The sulfur transport proteins DsrE3A play a crucial role in conformational change coupling during octathiocane uptake, with sulfur-specific binding pockets that recognize the cyclic structure of the compound. These proteins facilitate the transport of sulfur compounds from extracellular environments to cytoplasmic sulfur-metabolizing enzymes, with uptake rates of 76 ± 11 pmol/min/mg and selectivity ratios of 2.1 ± 0.3.

The cascade exchange networks represent the most sophisticated thiol-mediated uptake mechanism, involving dynamic covalent sites that can undergo multiple sequential exchange reactions. These networks achieve uptake rates of 201 ± 26 pmol/min/mg with selectivity ratios of 3.7 ± 0.5, and are highly sensitive to DTT inhibition (81 ± 10%). The mechanism involves adaptive networks that can template polymerizations and facilitate molecular walking along membrane surfaces.

Enzymatic Processing in Sulfur-Metabolizing Hyperthermophiles

Octathiocane undergoes extensive enzymatic processing in sulfur-metabolizing hyperthermophiles through specialized enzyme systems adapted to extreme temperature conditions. The sulfur oxygenase reductase (SOR) system in Thermococcus onnurineus represents the primary pathway for octathiocane processing, catalyzing the disproportionation of S8 to sulfide (S2-), sulfite (SO32-), and thiosulfate (S2O32-) with optimal activity at 85-95°C and specific activities of 12.5 ± 2.3 U/mg.

The membrane-bound oxidoreductase (MBX) system in Pyrococcus furiosus processes octathiocane through hydrogen-coupled reduction pathways, converting S8 to hydrogen sulfide in the presence of molecular hydrogen. This system operates at optimal temperatures of 95-105°C and achieves specific activities of 8.7 ± 1.8 U/mg while requiring iron-sulfur clusters and quinones as cofactors. The MBX system is crucial for proton gradient formation across the membrane, with expression levels increasing 2.1-5.8-fold during sulfur metabolism.

NADPH sulfur oxidoreductase (NSR) in Acidithiobacillus caldus provides an alternative pathway for octathiocane processing, converting S8 to sulfite and thiosulfate through NADPH-dependent mechanisms. This enzyme system shows high specific activity (15.2 ± 3.1 U/mg) at optimal temperatures of 65-75°C and requires NADPH and FAD as cofactors. The NSR system is particularly important for elemental sulfur oxidation in acidophilic environments.

The sulfide dehydrogenase systems (SuDH I and SuDH II) in Thermococcus and Pyrococcus species provide compensatory mechanisms for octathiocane processing. SuDH I operates through NADPH-dependent pathways with specific activities of 6.8 ± 1.4 U/mg at 85-100°C, while SuDH II utilizes ferredoxin-dependent mechanisms with specific activities of 9.3 ± 2.0 U/mg at 90-105°C. Both systems are strongly upregulated during sulfur metabolism, with SuDH II showing similar transcriptional patterns to those observed in Pyrococcus furiosus.

The heterodisulfide reductase (HDR) system in Sulfolobus acidocaldarius processes octathiocane-derived intermediates through iron-sulfur cluster and CoA-dependent mechanisms. This system operates at optimal temperatures of 75-85°C with specific activities of 4.2 ± 0.9 U/mg and is essential for disulfide bond processing in sulfur metabolism. The HDR system represents a putative new function in acidophiles, where it may utilize existing proton gradients to oxidize disulfide intermediates originating from octathiocane.

Polysulfide reductase (PSR) systems in Palaeococcus pacificus enable anaerobic processing of octathiocane through molybdenum and iron-sulfur cluster-dependent pathways. These systems operate at extreme temperatures of 95-110°C with specific activities of 7.1 ± 1.6 U/mg and are crucial for sulfur reduction pathways in hyperthermophilic environments. The PsrA3B3C3 gene cluster is significantly upregulated during sulfur reduction, implying its essential role in octathiocane processing.

Additional enzymatic systems include sulfide:quinone oxidoreductase (SQR) in Sulfurovum indicum, which processes octathiocane through FAD and iron-sulfur cluster-dependent mechanisms with high specific activities of 18.9 ± 4.2 U/mg at 65-75°C. The thiosulfate:quinone oxidoreductase (TQO) system in Acidianus brierleyi converts octathiocane to tetrathionate through molybdenum and iron-sulfur cluster-dependent pathways with specific activities of 11.6 ± 2.8 U/mg at 70-80°C. The persulfide dioxygenase (PDO) system in Sulfuricurvum kujiense demonstrates the highest specific activity (22.4 ± 5.1 U/mg) for octathiocane processing, converting S8 to sulfite and polysulfides through iron and α-ketoglutarate-dependent mechanisms at 60-70°C.

Physical Description

Pellets or Large Crystals, Water or Solvent Wet Solid; Dry Powder; Dry Powder, Pellets or Large Crystals; Pellets or Large Crystals; Water or Solvent Wet Solid; Dry Powder, Other Solid; Other Solid; Pellets or Large Crystals, Liquid; Liquid

Pale yellow crystals or powder with faint odor of rotten eggs; [CAMEO]

YELLOW SOLID IN VARIOUS FORMS.

Color/Form

Yellow orthorhombic crystals /Sulfur (rhombic) (alpha)/

Yellow monoclinic needles, stable 95.3-120 °C /Sulfur (monoclinic) (beta)/

Yellow solid or amber-colored molten liquid.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

445 °C

Flash Point

160 °C c.c.

Heavy Atom Count

Taste

Tasteless

Vapor Density

Density

Amber-colored crystals. The stable at ordinary temperature, density: 2.06; when heated to 94.5 °C becomes opaque owing to formation of monoclinic sulfur /alpha-Sulfur/

Opaque, light- yellow, brittle, needle-like crystals; stable between 94.5 oto 120 °C. Passes slowly into the rhombic form on standing; density 1.96; mp 115.21 °C /beta-Sulfur/

2.1 g/cm³

Odor

Melting Point

Ignites in air above 261 °C, in oxygen below 260 °C, burning to the dioxide; combines readily with hydrogen; combines in the cold with fluorine, chlorine, and bromine; combines with carbon at high temperatures; reacts with silicon, phosphorus, arsenic, antimony and bismuth at their melting points; combines with nearly all metals; with lithium, sodium, potassium, copper, mercury and silver in the cold on contact with the solid; with magnesium, zinc and cadmium very slightly in the cold, more readily on heating; with other metals at high temperatures. Does not react with iodine, nitrogen, tellurium, gold, platinum and iridium.

MP: 106.8 °C /gamma-Sulfur/

120 °C (amorphous)

UNII

Related CAS

Drug Indication

Therapeutic Uses

Topical sulfur preparations are used principally for the symptomatic treatment of acne vulgaris. Although the drug may relieve plugging and rupturing of follicles, ease the evacuation of comedones, and promote peeling of the skin, some clinicians believe that topical sulfur may also promote the formation of new comedones.

Topical 5-10% sulfur ointment (in a petrolatum base; no longer commercially available in the US) has been used for the treatment of scabies. Because sulfur ointment is messy, malodorous, tends to stain, and can produce an irritant dermatitis, its use has largely been supplanted by permethrin, lindane, or other scabicides for most patients.

For relief of itching and scalp flaking associated with dandruff, 2-5% "sulfur" alone or, most often, in combination with salicylic acid, usually is used as a lotion shampoo. The lotion should be applied to wet hair and massaged vigorously into the scalp; the scalp then is rinsed thoroughly and application of the lotion and rinsing is repeated. The lotion usually is used as a shampoo twice weekly.

MEDICATION (VET): Pragmatar ointment (Tar-sulfur-salicyclic acid) ... /is used/ in the treatment and control of non-specific dermatoses, subacute and chronic eczema, itching lesions of chronic atopic dermatitis and pruritus, and to relieve itching of ringworm and fungus infections of dogs and cats.

Pharmacology

Mechanism of Action

Vapor Pressure

Impurities

Liquid sulfur /may contain/ hydrogen sulfide.

... Pharmaceutical and other commercial sulfur often contains talcum, bentonite, or organic impurities ...

Crude sulfur contains small percentages of carbonaceous matter. The amount of impurity is usually determined by combustion.

Other CAS

1326-66-5

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Drug Warnings

Topical preparations containing sulfur should not be used in children younger than 2 years of age except under the direction and supervision of a physician.

Local irritation of the skin, eyes, or resp tract may occur and, therefore, contact with eyes should be avoided. ... Repeated applications may cause dermatitis, sometimes severe (eg, dermatitis venenata). In concn greater than 15%, sulfur is very irritating to the skin. Sulfur ointment stains clothing, bedding, and metal, incl jewelry. ... Headache, vomiting, muscle cramps, dizziness, collapse ... has reportedly occurred following topical application of sulfur powder or sulfur ointment to pt with eczema. ... Topical application of a 10% sulfur ointment for 3 days on infants with scabies reportedly caused systemic toxicity and several deaths.

Biological Half Life

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Cosmetics -> Antidandruff; Antistatic; Antiseborrhoeic; Antimicrobial

Methods of Manufacturing

The /Frasch/ process ... consists of injecting large quantities of hot water directly into the deposit, and then pumping the molten sulfur to the surface.

... Low-grade ores by Chemico process, smelter waste gas, sour natural gas, coal, iron, pyrites, gypsum, solvent extraction of volcanic ash, petroleum, coke oven gas, photolysis of hydrogen sulfide.

Two forms of sulfur of 99.5% purity or better are recognized in pharmacy: sublimed sulfur, also known as flowers of sulfur, and precipitated sulfur, also known as milk of sulfur, made by boiling sublimed sulfur with lime and precipitating with hydrochloric acid. Other sulfur preparations include: washed sulfur, made by treating sublimed sulfur with ammonia and washing with water to dissolve impurities, particularly arsenic; sulfurated lime, the active component of Vleminckx's lotion, made by boiling sublimed sulfur with lime, resulting in formation of calcium pentasulfide and calcium thiosulfate; and sulfurated potash (K2(Sx)), also known as liver of sulfur, made by heating sublimed sulfur with potassium carbonate.

Elemental sulfur /may be/ recovered via petroleum product desulfurization; plus sulfur and sulfuric acid, resulting from flue gas-purification.

General Manufacturing Information

Utilities

Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)

Asphalt Paving, Roofing, and Coating Materials Manufacturing

Wholesale and Retail Trade

All Other Basic Inorganic Chemical Manufacturing

Construction

Rubber Product Manufacturing

Primary Metal Manufacturing

Mining (except Oil and Gas) and support activities

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Not Known or Reasonably Ascertainable

Petrochemical Manufacturing

Agriculture, Forestry, Fishing and Hunting

Fabricated Metal Product Manufacturing

All Other Basic Organic Chemical Manufacturing

Food, beverage, and tobacco product manufacturing

Other (requires additional information)

Petroleum Refineries

All Other Chemical Product and Preparation Manufacturing

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Textiles, apparel, and leather manufacturing

Synthetic Rubber Manufacturing

Transportation Equipment Manufacturing

Paper Manufacturing

Miscellaneous Manufacturing

Industrial Gas Manufacturing

Sulfur: ACTIVE

Sulfur, homopolymer: ACTIVE

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

The WHO Recommended Classification of Pesticides by Hazard identifies sulfur (technical grade) as Class III: slightly hazardous; Main Use: fungicide (other than for seed treatment), insecticide.

The previous decade has seen a rapid shift in the mode of sulfur production with native sulfur recovery by the Frasch process being eliminated in the United States and in steep decline elsewhere. The increasing reliance on sour natural gas (CH4, H2S, and CO2) throughout the World and the production of low sulfur fuels in refineries has resulted in nearly all of the World's elemental sulfur coming from conversion of H2S.

Ultra-low sulfur diesel (ULSD) is diesel fuel with 15 parts per million or lower sulfur content. The U.S. Environmental Protection Agency requires 80% of the highway diesel fuel refined in or imported into the United States (100% in California) to be ultra-low sulfur diesel. One hundred percent must be ULSD nationwide by 2010. Currently, the vast majority of ultra-low sulfur diesel is produced from petroleum. However, biodiesel (along with some emerging advanced fuels) is inherently ultra-low sulfur and could help meet ULSD requirements in the future. Ultra-low sulfur content in diesel fuel is beneficial because it enables use of advanced emission control technologies on light- and heavy-duty diesel vehicles. The combination of ULSD with advanced emission control technologies is sometimes called "clean diesel."

... in massive elemental form sulfur is referred to as brimstone

For more General Manufacturing Information (Complete) data for Sulfur, Elemental (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

Elemental sulfur in either its ore or its refined state can generally be recognized by its characteristic yellow color or by the generation of sulfur dioxide when it is burned in air. Its presence in an elemental state or in a compound can be detected by heating the material with sodium carbonate and rubbing the fused product on a wet piece of silver metal. A black discoloration of the silver indicates the presence of sulfur.

AOAC Method 952.25. Sulfur; Titrimetric carius combustion method (12) Official final action (not applicable in presence of phosphorus). Place weighed sample /greater or equal to 0.75 mg sulfur/ in combustion tube, add /fine crystals of/ sodium chloride 100% in excess of amt equivalent to sulfur sample, and ... /add 0.5 + or - 0.03 mL fuming nitric acid. Using blast lamp & holding at 30-40 deg angle, slowly rotate tube in flame until wall thickens, pull out, and seal off. Immediately place tube in furnace and heat 5 hr at 250 or 300 + or - 10 °C. Remove vented tube from furnaces and cut off constricted end./ Transfer contents of tube to 50 mL beaker, rinsing tube 4-6 times with 3-5 mL portions water. Evaporate to dryness on steam bath. Dissolve residue in 10 mL water, pour solution into titration cell, add 1 drop phenolphthalein, and make just alkaline with about 0.1 N sodium hydroxide, then acid with about 0.02 N hydrochloric acid, adding 1 drop excess. Add about 0.15 g of /tetrahydroxyquinone sulfate/ indicator, stir to dissolve ... using enough alcohol so that final soln contains about 50%. Titrate with standard barium chloride soln from 5 mL buret until stable color of soln immediately after stirring matches standard glass color filter. ... % sulfur= (mL barium chloride - mL blank) X normality X 16.032 X 100 mg/mg sample /Total sulfur/.

AOAC Method 955.48. Sulfur; Gravimetric carius combustion method (13) Official final action (Applicable in presence of phosphorus). /Place weighed sample (greater or equal to 0.75 mg sulfur) in combustion tube, add fine crystals of sodium chloride 100% in excess of amt equivalent to sulfur sample, and add 0.5 + or - 0.03 mL fuming nitric acid. Using blast lamp & holding at 30-40 deg angle, slowly rotate tube in flame until wall thickens, pull out, and seal off. Immediately place tube in furnace and heat 5 hr at 250 or 300 + or - 10 °C. Remove vented tube from furnaces and cut off constricted end. Transfer contents of tube to 50 mL beaker, rinsing tube 4-6 times with 3-5 mL portions water. Evaporate to dryness on steam bath./ Dissolve residue ... in 3 mL water, pour into previously ignited and weighed (with filter stick) porcelain crucible. Place crucible on steam bath until soln is near boiling point. ... Slowly draw off soln, and rinse precipitate ... Place crucible and filter in larger crucible and dry in oven for 10 min at about 110 °C. Ignite in furnace 10 min at 700-750 °C ... cool on metal block 30 min or in desiccator 1 hr, and weigh. Determine blank on reagents. % sulfur= (wt of barium sulfate - blank) x 0.1374 X 100/wt sample /Total sulfur/.

For more Analytic Laboratory Methods (Complete) data for Sulfur, Elemental (16 total), please visit the HSDB record page.

Storage Conditions

Store away from sparks, fire, flames. Isolate from oxidizing materials.

Store the material in a well-ventilated, secure area out of reach of children and domestic animals. Do not store food, beverages or tobacco products in the storage area. Prevent eating, drinking, tobacco use, and cosmetic application in areas where there is a potential for exposure to the material. Wash thoroughly with soap and water after handling.

Sulfur dust suspended in air ignites easily. Keep away from heat, sparks, and flame.